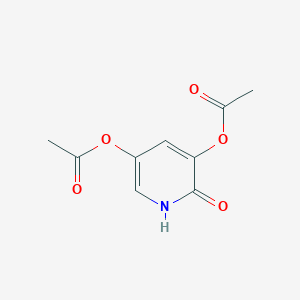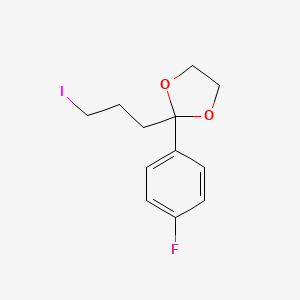
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- is a chemical compound that belongs to the class of dioxolanes Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Addition of the Iodopropyl Group: This can be done through a halogenation reaction, where a propyl group is iodinated using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and iodopropyl groups may play a role in enhancing binding affinity or specificity.
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 2-(4-chlorophenyl)-2-(3-iodopropyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
1,3-Dioxolane, 2-(4-bromophenyl)-2-(3-iodopropyl)-: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- may impart unique electronic properties, potentially enhancing its reactivity or binding interactions compared to its chloro- or bromo- counterparts.
属性
CAS 编号 |
62746-77-4 |
|---|---|
分子式 |
C12H14FIO2 |
分子量 |
336.14 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-2-(3-iodopropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14FIO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChI 键 |
YSZNPNMIMYRMQH-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCCI)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
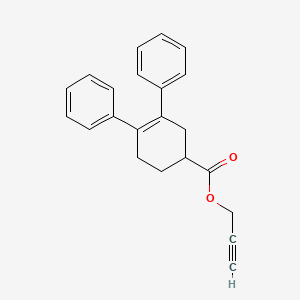


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
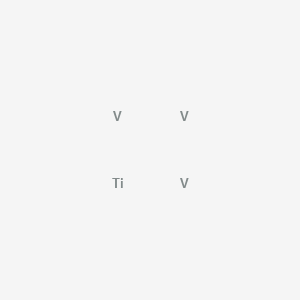

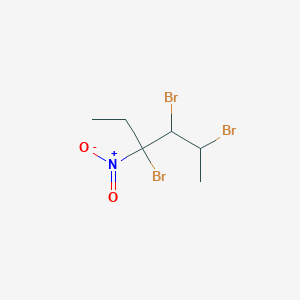
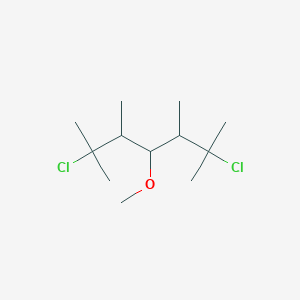
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
